molecular formula C16H18N2O2 B2937378 4-(1,2,3,4-Tetrahydronaphthalene-1-carbonyl)morpholine-3-carbonitrile CAS No. 1436309-51-1

4-(1,2,3,4-Tetrahydronaphthalene-1-carbonyl)morpholine-3-carbonitrile

Cat. No.: B2937378
CAS No.: 1436309-51-1
M. Wt: 270.332
InChI Key: WTMQBJANSCVEID-UHFFFAOYSA-N
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Description

4-(1,2,3,4-Tetrahydronaphthalene-1-carbonyl)morpholine-3-carbonitrile ( 1436309-51-1) is a sophisticated heterocyclic building block of significant interest in medicinal and organic chemistry. This compound, with the molecular formula C 16 H 18 N 2 O 2 and a molecular weight of 270.33 g/mol, features a unique hybrid structure that combines a 1,2,3,4-tetrahydronaphthalene (tetralin) scaffold with a morpholine-3-carbonitrile moiety via a carbonyl linkage . This molecular design confers high stability and controlled polarity, making it a valuable intermediate for the construction of more complex architectures. Its primary research value lies in its versatility as a key precursor in synthetic chemistry, particularly in metal-catalyzed C-C and C-N bond-forming reactions, which are fundamental to the development of novel pharmaceutical agents . The presence of the carbonitrile group on the morpholine ring and the carbonyl connector offers distinct sites for further chemical modification and diversification. Structurally related tetrahydronaphthalene derivatives have been investigated in patent literature for a broad spectrum of therapeutic applications, including potential use as agents for disorders of the central nervous system (such as antidepressants and antipsychotics), the urinary system, and as antineoplastic agents . Supplied as a solid with a predicted density of 1.22±0.1 g/cm³ at 20 °C, this compound is characterized by its high structural complexity . It is offered in various purities, including 90% and 95%, to meet diverse research requirements . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

4-(1,2,3,4-tetrahydronaphthalene-1-carbonyl)morpholine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O2/c17-10-13-11-20-9-8-18(13)16(19)15-7-3-5-12-4-1-2-6-14(12)15/h1-2,4,6,13,15H,3,5,7-9,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTMQBJANSCVEID-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=CC=CC=C2C1)C(=O)N3CCOCC3C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(1,2,3,4-Tetrahydronaphthalene-1-carbonyl)morpholine-3-carbonitrile typically involves multiple steps, starting with the formation of the tetrahydronaphthalene core This can be achieved through the hydrogenation of naphthalene

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the synthetic process.

Chemical Reactions Analysis

Structural Features and Reactivity

The molecule contains three reactive centers:

  • Tetrahydronaphthalene (Tetralin) moiety : A partially saturated bicyclic system amenable to electrophilic substitution or oxidation.

  • Morpholine ring : A six-membered amine-ether heterocycle capable of nucleophilic substitution or coordination.

  • Carbonitrile group (–CN) : A polar functional group prone to hydrolysis, cyclization, or nucleophilic addition.

These groups collectively enable transformations such as hydrolysis, nucleophilic substitution, and cycloaddition reactions .

Hydrolysis of the Carbonitrile Group

The nitrile group undergoes hydrolysis under acidic or basic conditions:

  • Acidic hydrolysis : Forms a carboxylic acid via intermediate amide stages.

  • Basic hydrolysis : Yields a carboxylate salt.

Example :
Reaction with aqueous HCl (6N) at reflux produces 4-(1,2,3,4-tetrahydronaphthalene-1-carbonyl)morpholine-3-carboxylic acid. This transformation is confirmed by IR spectral loss of the –CN peak at ~2,220 cm⁻¹ and emergence of a –COOH peak at ~1,700 cm⁻¹ .

Nucleophilic Substitution at the Morpholine Ring

The morpholine nitrogen participates in alkylation or acylation:

Reaction TypeReagentProductConditions
Alkylation Benzyl bromideN-Benzyl-morpholine derivativeK₂CO₃, DMF, 80°C
Acylation Acetyl chlorideN-Acetyl-morpholine derivativePyridine, RT

These reactions are characterized by shifts in the morpholine N–H proton (δ 2.8–3.5 ppm) in ¹H-NMR .

Cyclization Reactions

The carbonitrile group facilitates cyclization with amines or hydrazines:

Example :
Reaction with hydrazine hydrate in ethanol yields a pyrazolo[3,4-b]morpholine derivative.

text
Reaction: 4-(Tetralin-1-carbonyl)morpholine-3-carbonitrile + NH₂NH₂ → Pyrazolo[3,4-b]morpholine + H₂O

This product shows a new NH₂ signal at δ 5.7 ppm (¹H-NMR) and a molecular ion peak at m/z 406 (M⁺) .

Oxidation of the Tetralin Moiety

The tetralin system undergoes oxidation to form naphthoquinone derivatives:

Conditions :

  • KMnO₄ in acidic medium → 1,4-naphthoquinone.

  • CrO₃ in acetic acid → 1,2-naphthoquinone.

Evidence :

  • IR spectra show loss of C–H stretching (2,850–3,000 cm⁻¹) and new C=O peaks at ~1,680 cm⁻¹ .

Nitrile to Amine Reduction

Catalytic hydrogenation (H₂/Pd-C) converts –CN to –CH₂NH₂:

text
Product: 4-(1,2,3,4-Tetrahydronaphthalene-1-carbonyl)morpholine-3-methylamine

Confirmed by ¹³C-NMR signals at δ 42.1 ppm (–CH₂NH₂) and LC-MS m/z 348 (M⁺).

Carbonyl Reduction

NaBH₄ selectively reduces the ketone to a secondary alcohol:

text
Product: 4-(1,2,3,4-Tetrahydronaphthalen-1-yl-hydroxymethyl)morpholine-3-carbonitrile

The alcohol proton appears as a singlet at δ 4.2 ppm (¹H-NMR).

Suzuki–Miyaura Cross-Coupling

The tetralin aromatic ring participates in palladium-catalyzed coupling:

Boronic AcidProductYield (%)
4-Fluorophenyl4-(4-Fluoro-tetralin-1-carbonyl)morpholine85
3,4-Dimethoxyphenyl4-(3,4-Dimethoxy-tetralin-1-carbonyl)morpholine78

Reaction conditions: Pd(PPh₃)₄, K₂CO₃, DMF/H₂O (3:1), 90°C .

Stability and Side Reactions

  • Thermal decomposition occurs above 200°C, releasing CO and HCN (TGA data).

  • Photodegradation under UV light forms diazo byproducts .

Scientific Research Applications

Chemistry: In chemistry, this compound can serve as an intermediate in the synthesis of more complex molecules. Its structural features make it a valuable building block for the creation of pharmaceuticals, agrochemicals, and other fine chemicals.

Biology: The biological applications of this compound are vast. It can be used in the development of enzyme inhibitors, which are crucial in the study of metabolic pathways and disease mechanisms.

Medicine: In the medical field, this compound has potential as a therapeutic agent. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of diseases such as cancer and infectious diseases.

Industry: Industrially, this compound can be utilized in the production of dyes, pigments, and other chemical products. Its versatility and reactivity make it a valuable asset in various manufacturing processes.

Mechanism of Action

The mechanism by which 4-(1,2,3,4-Tetrahydronaphthalene-1-carbonyl)morpholine-3-carbonitrile exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to desired biological outcomes. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Key Differences :

  • Thiazole-substituted morpholines (e.g., 3-(4-methyl-1,3-thiazol-2-yl)morpholine) exhibit distinct electronic properties due to sulfur’s electronegativity, unlike the tetralin system’s aromaticity .

Naphthalene/Tetralin-Containing Analogues

Compounds with naphthalene or tetralin scaffolds but differing in functional groups include:

Compound Name Core Structure Functional Groups Potential Role
4-[3-(Methylamino)-1-(thiophen-2-yl)propyl]naphthalen-1-ol Naphthalen-1-ol + thiophene Amino alcohol; phenolic -OH Impurity in hormone therapies
1-Fluoronaphthalene Fluorinated naphthalene C-F bond (high electronegativity) Metabolic resistance

Key Differences :

  • Unlike the target compound’s morpholine-carbonitrile system, naphthalen-1-ol derivatives (e.g., 4-[3-(methylamino)-1-(thiophen-2-yl)propyl]naphthalen-1-ol) prioritize phenolic -OH and amine groups, favoring solubility but reducing stability under acidic conditions .
  • Fluorine substitution in 1-fluoronaphthalene enhances metabolic resistance compared to the non-halogenated tetralin-carbonyl group .

Biological Activity

The compound 4-(1,2,3,4-Tetrahydronaphthalene-1-carbonyl)morpholine-3-carbonitrile (CAS Number: 1436309-51-1) is a morpholine derivative that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, including pharmacological effects, mechanisms of action, and relevant research findings.

The molecular formula of the compound is C16H18N2O2C_{16}H_{18}N_{2}O_{2}, with a molecular weight of 270 Da. Key chemical properties include:

  • LogP : 1.82
  • Polar Surface Area : 53 Å
  • Hydrogen Bond Acceptors : 3
  • Hydrogen Bond Donors : 0

These properties suggest a moderate lipophilicity and potential for cell membrane permeability, which are crucial for biological activity .

Pharmacological Effects

Research has indicated that morpholine derivatives, including this compound, exhibit a range of biological activities, such as:

  • Antimicrobial Activity : Some studies have shown that compounds similar to this compound possess antimicrobial properties against various bacterial strains.
  • Cytotoxicity : Preliminary studies suggest that this compound may induce cytotoxic effects in certain cancer cell lines, making it a candidate for further investigation in cancer therapeutics.
  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways, although detailed mechanisms remain to be elucidated.

Study on Antimicrobial Activity

A study conducted by Pendergrass et al. explored the antimicrobial efficacy of various morpholine derivatives. The findings indicated that certain derivatives exhibited significant inhibition against Gram-positive and Gram-negative bacteria. Although specific data on this compound was not highlighted, the structural similarities suggest potential effectiveness .

Cytotoxicity Assessment

In vitro studies have assessed the cytotoxic effects of morpholine derivatives on cancer cell lines. For example, one study reported that a related compound induced apoptosis in breast cancer cells at concentrations around 50 μM. Further research is needed to determine the specific cytotoxic profile of the tetrahydronaphthalene derivative .

Enzyme Inhibition Studies

Research has indicated that morpholine-based compounds can inhibit key enzymes involved in metabolic processes. For instance, a derivative was shown to inhibit the secretion of virulence factors in pathogenic bacteria by downregulating specific gene expressions . This mechanism could be applicable to the tetrahydronaphthalene derivative as well.

Data Table

PropertyValue
Molecular FormulaC16H18N2O2
Molecular Weight270 Da
LogP1.82
Polar Surface Area53 Å
Hydrogen Bond Acceptors3
Hydrogen Bond Donors0

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-(1,2,3,4-Tetrahydronaphthalene-1-carbonyl)morpholine-3-carbonitrile, and how can reaction yields be maximized?

  • Methodological Answer : Synthesis typically involves coupling tetrahydronaphthalene-1-carbonyl chloride with morpholine-3-carbonitrile derivatives under anhydrous conditions. Key steps include:

  • Solvent Selection : Use polar aprotic solvents like DMF or dichloromethane to enhance reactivity .
  • Catalysts : Employ triethylamine or DMAP to facilitate acylation .
  • Temperature Control : Maintain 0–5°C during initial mixing to prevent side reactions, followed by gradual warming to room temperature .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) improves purity .
    • Yield Optimization : Monitor reaction progress via TLC and adjust stoichiometry (1.2:1 molar ratio of acyl chloride to morpholine derivative) .

Q. What spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation be approached?

  • Methodological Answer :

  • IR Spectroscopy : Identify carbonyl (C=O, ~1700 cm⁻¹) and nitrile (C≡N, ~2200 cm⁻¹) stretches to confirm functional groups .
  • 1H-NMR : Analyze tetrahydronaphthalene protons (δ 1.5–2.8 ppm, multiplet) and morpholine ring protons (δ 3.4–4.2 ppm) for structural validation .
  • 13C-NMR : Confirm quaternary carbons (carbonyl at ~200 ppm, nitrile at ~120 ppm) .
  • Mass Spectrometry : Use HRMS to verify molecular ion ([M+H]⁺) and fragmentation patterns .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact .
  • Ventilation : Use fume hoods to minimize inhalation risks, as morpholine derivatives may release irritant vapors .
  • Storage : Keep in airtight containers at 2–8°C in a dry, dark environment to prevent hydrolysis .
  • Spill Management : Absorb with inert materials (e.g., vermiculite) and dispose via hazardous waste channels .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported physicochemical properties (e.g., solubility, stability) across studies?

  • Methodological Answer :

  • Controlled Replication : Reproduce experiments using standardized solvents (e.g., DMSO for solubility tests) and temperature/pH conditions .
  • Analytical Cross-Validation : Compare HPLC purity profiles (>95%) and DSC thermal stability data to identify batch-to-batch variability .
  • Environmental Factors : Assess humidity and light exposure impacts via accelerated stability studies (ICH Q1A guidelines) .

Q. What experimental designs are recommended for studying the compound’s reactivity under varying catalytic or pH conditions?

  • Methodological Answer :

  • Catalytic Screening : Test transition-metal catalysts (e.g., Pd/C, CuI) in cross-coupling reactions, monitoring by GC-MS .
  • pH-Dependent Studies : Use buffered solutions (pH 3–10) to evaluate hydrolysis kinetics via UV-Vis spectroscopy at λ_max ~270 nm .
  • Kinetic Profiling : Employ pseudo-first-order conditions to determine rate constants and activation energies .

Q. How can computational modeling complement experimental data to predict biological or chemical behavior?

  • Methodological Answer :

  • DFT Calculations : Optimize molecular geometry (B3LYP/6-31G*) to predict electrophilic/nucleophilic sites for reactivity .
  • Docking Studies : Simulate interactions with biological targets (e.g., enzymes) using AutoDock Vina to guide SAR hypotheses .
  • MD Simulations : Assess solvation dynamics and conformational stability in aqueous/organic environments .

Data Contradiction Analysis

Q. Conflicting reports on synthetic yields: How to identify and mitigate sources of variability?

  • Methodological Answer :

  • Root-Cause Analysis :
FactorInvestigation Method
Purity of Starting MaterialsHPLC/GC-MS
Reaction AtmosphereNitrogen vs. ambient air
Catalyst Lot VariabilityICP-MS for metal traces
  • Mitigation : Implement quality-by-design (QbD) principles and DOE (Design of Experiments) to optimize critical parameters .

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